molecular formula C19H40O3 B14507242 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane CAS No. 63167-17-9

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane

Cat. No.: B14507242
CAS No.: 63167-17-9
M. Wt: 316.5 g/mol
InChI Key: WACYLWLCSVSSLL-UHFFFAOYSA-N
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Description

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is an organic compound with the molecular formula C15H32O3. It is a derivative of octane, featuring a propanyl group substituted with two butoxy groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane typically involves the reaction of 1,3-dibutoxypropan-2-ol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Compounds with different functional groups replacing the butoxy groups.

Scientific Research Applications

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(1,3-Dibutoxy-2-propanyl)oxy]butane: Similar structure but with a butane backbone instead of octane.

    1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Different functional groups and applications.

Uniqueness

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is unique due to its specific combination of butoxy and octane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63167-17-9

Molecular Formula

C19H40O3

Molecular Weight

316.5 g/mol

IUPAC Name

1-(1,3-dibutoxypropan-2-yloxy)octane

InChI

InChI=1S/C19H40O3/c1-4-7-10-11-12-13-16-22-19(17-20-14-8-5-2)18-21-15-9-6-3/h19H,4-18H2,1-3H3

InChI Key

WACYLWLCSVSSLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(COCCCC)COCCCC

Origin of Product

United States

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